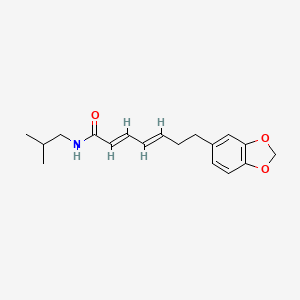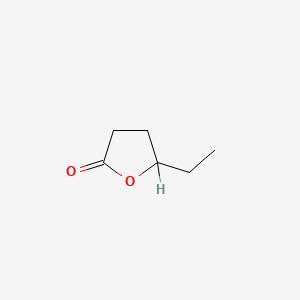
γ-己内酯
描述
Synthesis Analysis
The synthesis of gamma-caprolactone can be achieved through several methods, with a focus on environmentally friendly and cost-effective processes. Recent studies have focused on the synthesis from renewable resources, such as carbohydrates or lignocellulosic biomass, to gamma-valerolactone (GVL), a closely related compound, highlighting the demand for sustainable production processes (Zehui Zhang, 2016). Furthermore, catalytic conversion methodologies have been developed to transform GVL into valuable polymer precursors such as ε-caprolactam, demonstrating the versatility and potential of gamma-caprolactone derivatives in sustainable polymer production (Saeed Raoufmoghaddam et al., 2014).
Molecular Structure Analysis
The molecular structure of gamma-caprolactone has been characterized through various analytical techniques, including mass spectrometry, size exclusion chromatography, and NMR spectroscopy. Molecularly defined caprolactone oligomers and polymers have been synthesized, showcasing the ability to create monodisperse materials with specific thermal and physical properties, underscoring the impact of molecular structure on the material's properties (Kenichi Takizawa et al., 2008).
Chemical Reactions and Properties
Gamma-caprolactone undergoes various chemical reactions, including ring-opening polymerization, which is fundamental for the production of poly(caprolactone). The ring-opening polymerization of gamma-caprolactone to produce poly(epsilon-caprolactone)-b-poly(gamma-benzyl-L-glutamic acid) block copolymer highlights the chemical versatility and potential for creating biodegradable polymers (Guangzhuo Rong et al., 2003).
Physical Properties Analysis
The physical properties of gamma-caprolactone and its derivatives, such as thermal stability, melting point, and solubility, play a crucial role in its application in polymer science and other chemical syntheses. The synthesis and characterization of molecularly defined caprolactone oligomers and polymers provide valuable insights into the structure/property relationships, highlighting the importance of molecular weight and polymer architecture on material properties (Kenichi Takizawa et al., 2008).
科学研究应用
生物降解聚合物
γ-己内酯被广泛用于合成生物降解聚合物。这些聚合物由于能够在酶的存在下降解,减少长期废物和污染,因此在环境应用中特别有价值 。由γ-己内酯衍生的单体可以聚合形成聚酯,这些聚酯在可持续包装、农业薄膜和生物降解消费品中具有巨大的应用潜力。
生物医学应用
在生物医学领域,γ-己内酯衍生的聚合物,如聚(ε-己内酯)(PCL),已被FDA批准用于各种医疗器械和药物递送系统 。它们用于制造可吸收手术缝线、植入物和组织支架。它们的生物相容性和生物可吸收性使其成为需要临时支撑或治疗的应用的理想选择,并且对人体自然消除有利。
控制药物释放系统
γ-己内酯是开发控制药物释放系统的关键成分 。这些系统利用PCL的缓慢降解速率在较长时间内释放治疗剂。该特性对于需要在体内保持一致药物水平的治疗至关重要,例如慢性疾病或肿瘤的局部治疗。
伤口愈合
γ-己内酯基材料的改性和适用性已使其在伤口愈合应用中得到广泛应用 。它们可以加工成支持愈合过程的形式,例如薄膜、泡沫和凝胶,提供保护屏障并促进组织再生。
组织工程
γ-己内酯聚合物在组织工程中也起着至关重要的作用 。它们可以制成模仿细胞外基质的支架,为细胞提供附着和生长的结构,形成新的组织。这种应用对于再生复杂组织或器官特别重要。
振动光谱研究
在科学研究中,γ-己内酯用于振动光谱研究,以了解分子相互作用和动力学 。其独特的C=O拉伸模式被用来研究液态二元混合物中的局部顺序和振动耦合,从而了解分子在不同环境中的行为。
安全和危害
Gamma-Caprolactone can cause serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Gamma-Caprolactone (GCL) is a small organic compound that belongs to the class of gamma butyrolactones . It is primarily targeted by certain bacteria, such as Rhodococcus erythropolis . These bacteria have the ability to metabolize GCL, using it as a source of carbon and energy .
Mode of Action
It is known that gcl can stimulate the growth of certain bacterial populations, such as rhodococcus . This suggests that GCL may interact with specific enzymes or receptors in these bacteria, triggering metabolic processes that lead to their growth and proliferation .
Biochemical Pathways
GCL is metabolized by Rhodococcus erythropolis through a catabolic pathway . The first step in this pathway is the ring-opening of GCL, which is likely facilitated by the enzyme lactonase QsdA . Following ring-opening, the open-chain form of GCL undergoes β- and ω-oxidation, which are coupled to the Krebs cycle and β-ketoadipate pathway . These metabolic processes allow the bacteria to derive energy from GCL and use it for growth and proliferation .
Pharmacokinetics
It has been shown that gcl can be analyzed using reverse phase high-performance liquid chromatography (hplc), suggesting that it has properties that allow it to be absorbed and distributed in biological systems .
Result of Action
The primary result of GCL’s action is the stimulation of growth in certain bacterial populations, such as Rhodococcus erythropolis . By providing a source of carbon and energy, GCL promotes the proliferation of these bacteria, which can have various downstream effects depending on the context. For example, in a hydroponic system for culturing Solanum tuberosum, the growth of Rhodococcus populations stimulated by GCL was found to have biocontrol activity against soft-rot pathogens .
Action Environment
The action of GCL can be influenced by various environmental factors. For instance, the concentration of GCL can affect its ability to stimulate bacterial growth . Additionally, the presence of other compounds in the environment, such as other sources of carbon, can potentially compete with GCL and affect its efficacy .
生化分析
Biochemical Properties
Gamma-Caprolactone plays a significant role in biochemical reactions, particularly in the synthesis of various polymers. It interacts with several enzymes, proteins, and other biomolecules. For instance, gamma-Caprolactone is hydrolyzed by enzymes such as Candida antarctica lipase B, resulting in the formation of 6-hydroxycaproic acid . This interaction is crucial for the production of biopolymers and other valuable chemicals. Additionally, gamma-Caprolactone can be converted into gamma-aminobutyric acid through enzymatic reactions, highlighting its versatility in biochemical processes .
Cellular Effects
Gamma-Caprolactone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, gamma-Caprolactone can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can impact cellular metabolism by altering the expression of enzymes involved in metabolic pathways. Furthermore, gamma-Caprolactone has been shown to affect cell proliferation and differentiation, making it a compound of interest in biomedical research .
Molecular Mechanism
The molecular mechanism of gamma-Caprolactone involves its interactions with various biomolecules. Gamma-Caprolactone can bind to specific enzymes, either inhibiting or activating their activity. For instance, gamma-Caprolactone is known to inhibit certain hydrolases, thereby affecting the hydrolysis of other compounds. Additionally, gamma-Caprolactone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Caprolactone can change over time. The stability and degradation of gamma-Caprolactone are important factors to consider. Gamma-Caprolactone is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of water and other nucleophiles. Long-term studies have shown that gamma-Caprolactone can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of gamma-Caprolactone vary with different dosages in animal models. At low doses, gamma-Caprolactone has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, gamma-Caprolactone can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the impact of gamma-Caprolactone becomes more pronounced at certain dosage levels .
Metabolic Pathways
Gamma-Caprolactone is involved in several metabolic pathways. It can be metabolized by enzymes such as lipases and oxidases, leading to the formation of various metabolites. For example, gamma-Caprolactone can be converted into gamma-aminobutyric acid through enzymatic reactions. This conversion involves the interaction of gamma-Caprolactone with specific enzymes and cofactors, highlighting its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
Within cells and tissues, gamma-Caprolactone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Gamma-Caprolactone can also accumulate in specific tissues, depending on its interactions with cellular components. These interactions can influence the localization and activity of gamma-Caprolactone within the cell .
Subcellular Localization
Gamma-Caprolactone exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, gamma-Caprolactone can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization is crucial for the proper functioning of gamma-Caprolactone in cellular activities .
属性
IUPAC Name |
5-ethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFHTYHTHYHCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041298 | |
| Record name | gamma-Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a herbaceous, sweet odour | |
| Record name | 4-Hexanolide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | gamma-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
100.00 to 102.00 °C. @ 18.00 mm Hg | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | gamma-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.025 | |
| Record name | gamma-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
695-06-7, 63357-95-9 | |
| Record name | γ-Hexalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Caprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Caprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 5-ethyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 63357-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-HEXALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J16NAT1G41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-18 °C | |
| Record name | Gamma-Caprolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




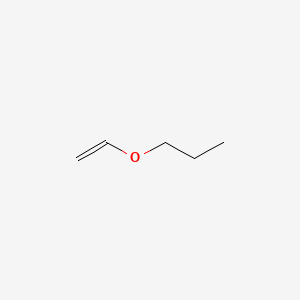
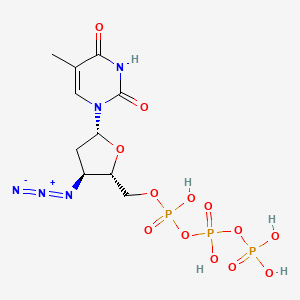
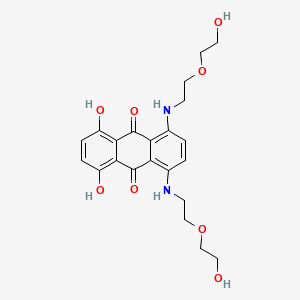

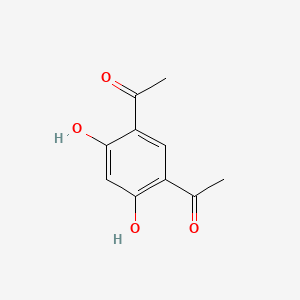
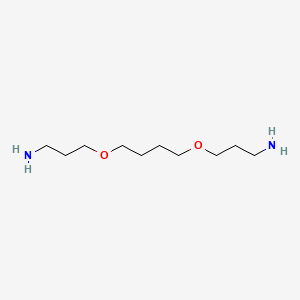
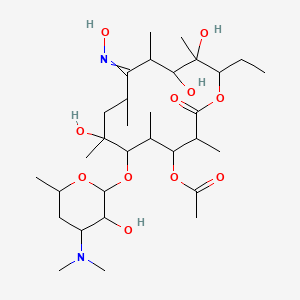
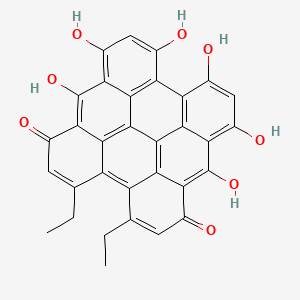
![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)
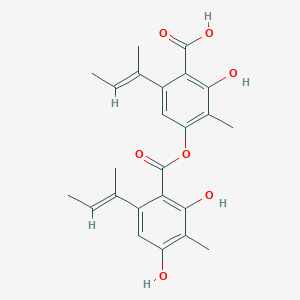
![4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B1214113.png)
